molecular formula C19H18O6S B13394944 4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid

4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid

Katalognummer: B13394944
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: RPWJWEFMAVOUBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid is a complex organic compound with a unique structure that includes both acetyloxy and methylsulfonyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a phenylbutenoic acid derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other acetyloxy and methylsulfonyl derivatives, such as:

  • 4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-butenoic acid
  • 4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylpropanoic acid

Uniqueness

4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid is unique due to its specific combination of functional groups and its potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.

Eigenschaften

Molekularformel

C19H18O6S

Molekulargewicht

374.4 g/mol

IUPAC-Name

4-acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid

InChI

InChI=1S/C19H18O6S/c1-13(20)25-12-17(14-8-10-16(11-9-14)26(2,23)24)18(19(21)22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22)

InChI-Schlüssel

RPWJWEFMAVOUBY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC(=C(C1=CC=CC=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.